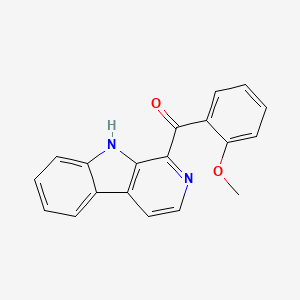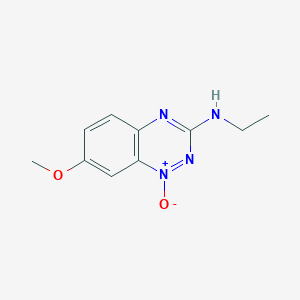![molecular formula C15H22O2Si B12614799 2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one CAS No. 918139-00-1](/img/structure/B12614799.png)
2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a phenyl-substituted aldehyde with a trimethylsilyl-protected enone under specific conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The enone moiety can be reduced to form a saturated ketone.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of a phenyl-substituted ketone.
Reduction: Formation of a saturated ketone with a trimethylsilyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized compounds.
Mécanisme D'action
The mechanism of action of 2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Penten-3-one: A simpler enone with similar reactivity but lacking the hydroxy and phenyl groups.
3-Penten-2-one, 3-methyl-: Another enone with a different substitution pattern.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxy and phenyl group but lacks the enone and trimethylsilyl groups.
Uniqueness
2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it more suitable for certain applications compared to its simpler analogs.
Propriétés
Numéro CAS |
918139-00-1 |
|---|---|
Formule moléculaire |
C15H22O2Si |
Poids moléculaire |
262.42 g/mol |
Nom IUPAC |
2-[hydroxy(phenyl)methyl]-1-trimethylsilylpent-1-en-3-one |
InChI |
InChI=1S/C15H22O2Si/c1-5-14(16)13(11-18(2,3)4)15(17)12-9-7-6-8-10-12/h6-11,15,17H,5H2,1-4H3 |
Clé InChI |
KOSHTTUVAJYFDW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=C[Si](C)(C)C)C(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)
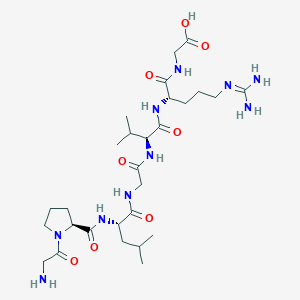
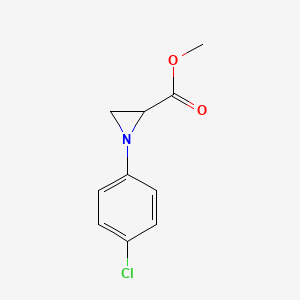
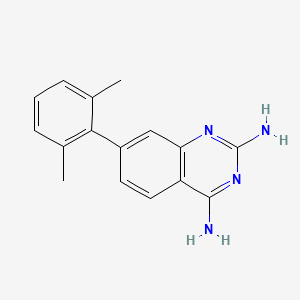
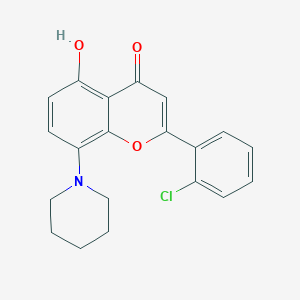

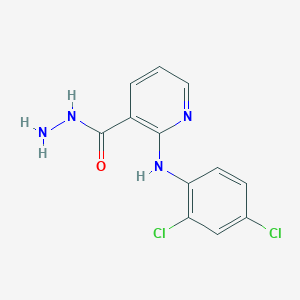
![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
